molecular formula C17H27F3N4O2 B2807249 1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 1203220-70-5

1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2807249
CAS No.: 1203220-70-5
M. Wt: 376.424
InChI Key: CKKIDAPKGZIMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, the introduction of the pyrazole ring, and the incorporation of the trifluoromethyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: The compound is explored for its use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and piperidine-containing molecules. Examples include:

  • 1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide analogs with different substituents.
  • Other trifluoromethylated pyrazoles.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(2-methoxyethyl)-5-methyl-1-(1-propan-2-ylpiperidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27F3N4O2/c1-11(2)23-8-5-6-13(10-23)24-12(3)14(15(22-24)17(18,19)20)16(25)21-7-9-26-4/h11,13H,5-10H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKIDAPKGZIMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCCN(C2)C(C)C)C(F)(F)F)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.